Aslan003

Catalog No.
S660714
CAS No.
1035688-66-4
M.F
C19H14F2N2O3
M. Wt
356.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aslan003

CAS Number

1035688-66-4

Product Name

Aslan003

IUPAC Name

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid

Molecular Formula

C19H14F2N2O3

Molecular Weight

356.3 g/mol

InChI

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25)

InChI Key

OMPATGZMNFWVOH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F

Synonyms

2-((3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino)nicotinic acid

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F

Mechanism of Action:

p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell death, and stress responses. Studies have shown that p38 MAPK activity is elevated in the brains of individuals with AD and PD, suggesting its potential role in the progression of these diseases.

Aslan003 works by inhibiting p38 MAPK, thereby potentially reducing inflammation and protecting neurons from damage. This mechanism of action is being investigated as a therapeutic strategy for neurodegenerative diseases.

Preclinical Studies:

Aslan003 has demonstrated promising results in preclinical studies, including cell cultures and animal models of neurodegenerative diseases. These studies have shown that Aslan003 can:

  • Reduce inflammation in the brain
  • Protect neurons from cell death
  • Improve cognitive function in animal models of AD and PD []

ASLAN003, also known as Farudodstat, is a novel and potent small molecule inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its significant therapeutic potential in treating acute myeloid leukemia (AML). ASLAN003 operates by inhibiting the enzymatic activity of dihydroorotate dehydrogenase, leading to a depletion of pyrimidine nucleotides essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The compound exhibits a half maximal inhibitory concentration (IC50) of 35 nM and demonstrates high plasma protein binding (>99%) .

The primary chemical reaction involving ASLAN003 is its inhibition of dihydroorotate dehydrogenase. This enzyme catalyzes the fourth step in the pyrimidine biosynthesis pathway, converting dihydroorotate to orotate while reducing nicotinamide adenine dinucleotide (NAD+) to NADH. By blocking this reaction, ASLAN003 effectively starves cancer cells of the nucleotides required for proliferation, thereby inducing differentiation and apoptosis in AML cells .

ASLAN003 exhibits several biological activities that contribute to its potential as an anti-cancer agent:

  • Induction of Differentiation: The compound promotes the differentiation of AML cell lines and primary AML blasts, including those resistant to conventional chemotherapy.
  • Reduction of Cell Proliferation: ASLAN003 significantly decreases cell viability and proliferation in various AML cell lines.
  • Apoptotic Pathways Activation: The compound triggers apoptotic pathways through mechanisms involving protein synthesis inhibition and activation of transcription factors such as AP-1 .
  • Safety Profile: Notably, ASLAN003 shows minimal effects on normal hematopoietic cells, suggesting a favorable safety profile for therapeutic use .

The synthesis of ASLAN003 involves several key steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods include:

  • Initial Compound Design: Utilizing structure-activity relationship studies to identify potential inhibitors.
  • Chemical Synthesis: Employing organic synthesis techniques to construct the molecular framework.
  • Purification and Characterization: Utilizing chromatographic techniques and spectroscopic methods (e.g., NMR, mass spectrometry) to purify and confirm the identity of ASLAN003.

The compound was initially developed by Almirall, S.A., with global rights transferred to ASLAN Pharmaceuticals in 2012 .

ASLAN003 is primarily being investigated for its application in oncology, specifically for treating acute myeloid leukemia. Its ability to inhibit dihydroorotate dehydrogenase positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Ongoing clinical trials are evaluating its safety and efficacy in patients with AML .

Interaction studies focus on understanding how ASLAN003 interacts with other biological molecules:

  • Protein Targets: Research indicates that ASLAN003 affects various protein translation initiation factors, which are critical for cellular growth and proliferation.
  • Combination Therapies: Preliminary studies suggest that combining ASLAN003 with other chemotherapeutic agents may enhance therapeutic outcomes in AML treatment .
  • Mechanistic Studies: Investigations into the molecular mechanisms reveal that ASLAN003 modulates signaling pathways associated with cell survival and differentiation .

ASLAN003 shares similarities with other dihydroorotate dehydrogenase inhibitors but stands out due to its unique potency and selectivity towards AML cells. Here are some comparable compounds:

Compound NameMechanismIC50 (nM)Unique Features
AG-636DHODH Inhibitor50-100Selective vulnerability in hematologic malignancies
PTC299DHODH Inhibitor10-20Induces differentiation and apoptosis in leukemia cells
TeriflunomideDHODH Inhibitor30Approved for multiple sclerosis; broader application beyond oncology

ASLAN003's unique profile includes its high specificity for AML cells and a strong safety profile, making it a compelling candidate for further clinical development .

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

356.09724864 g/mol

Monoisotopic Mass

356.09724864 g/mol

Heavy Atom Count

26

UNII

I58WE41H6X

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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